Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Thiophene derivatives are a significant class of heterocyclic compounds with various biological and chemical properties. They are often studied for their potential in pharmaceutical applications due to their structural similarity to many biomolecules.
Synthesis Analysis
The synthesis of thiophene derivatives generally involves cyclization reactions and the addition of functional groups to the thiophene core. For example, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been explored to yield compounds with high potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives often involves spectroscopic methods such as IR, (1)H NMR, and mass spectrometry. For instance, a new azo-Schiff base related to thiophene was characterized using these methods, providing insights into the compound's molecular geometry and electronic structure (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives can undergo various chemical reactions, including heterocyclization, to form different heterocyclic systems. These reactions are pivotal in modifying the compound's biological activity and physicochemical properties. A study demonstrated the heterocyclization reactions with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to produce pyran, pyridine, and pyridazine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Scientific Research Applications
Anti-inflammatory and Anticancer Applications
Research has shown that derivatives of Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its complexes with Co(II), Cu(II), and Zn(II) exhibit significant antioxidant, analgesic, and anti-rheumatic effects. This indicates potential for therapeutic applications in treating conditions such as rheumatism through modulation of oxidative stress and inflammation pathways (Sherif & Hosny, 2014).
Another study utilized Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor for the synthesis of novel heterocycles. These compounds were tested for their anticancer activity against colon HCT-116 human cancer cell line, with several showing potent activity. This demonstrates the compound's utility in the development of new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antioxidant Potential
A series of novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and tested for antibacterial activity against various pathogenic strains. Some compounds exhibited activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Another study focused on the synthesis and evaluation of Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei for their antimicrobial, antilipase, and antiurease activities. The findings indicated good to moderate antimicrobial activity against tested microorganisms, highlighting the compound's versatility in developing treatments with multiple biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
properties
IUPAC Name |
ethyl 2-[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S3/c1-6-29-17(27)14-12-9-7-8-10-13(12)31-16(14)22-15(26)11(2)30-20-25-24-19(32-20)23-18(28)21(3,4)5/h11H,6-10H2,1-5H3,(H,22,26)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXUAUZMHYURMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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